5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) :
- δ 1.05–1.15 (m, 12H, cyclohexane-CH₃)
- δ 2.45–2.65 (m, 2H, cyclo
Properties
CAS No. |
93941-64-1 |
|---|---|
Molecular Formula |
C17H28N2O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-[[(5-amino-1,3,3-trimethylcyclohexyl)methylamino]methyl]phenol |
InChI |
InChI=1S/C17H28N2O/c1-16(2)8-14(18)9-17(3,11-16)12-19-10-13-6-4-5-7-15(13)20/h4-7,14,19-20H,8-12,18H2,1-3H3 |
InChI Key |
TUZKNMIWXJGDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNCC2=CC=CC=C2O)N)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Amide or Schiff Base Linkage
- The primary amine group on the cyclohexane ring reacts with an activated o-hydroxybenzyl derivative.
- Commonly, salicyloyl chloride (2-hydroxybenzoyl chloride) is used to acylate the amine, forming an amide bond.
- Alternatively, condensation with 2-hydroxybenzaldehyde can form an imine (Schiff base) linkage, which may be subsequently reduced to a secondary amine.
Reaction Conditions
- The acylation reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions.
- A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction.
- The reaction temperature is maintained between 0°C to room temperature to control the rate and selectivity.
- After completion, the reaction mixture is quenched, and the product is purified by recrystallization or chromatography.
Detailed Preparation Method Example
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 5-Amino-1,3,3-trimethylcyclohexanemethylamine (1 equiv), salicyloyl chloride (1.1 equiv), triethylamine (2 equiv), DCM solvent, 0°C to RT | Slow addition of salicyloyl chloride to amine solution with stirring under nitrogen atmosphere. Base scavenges HCl. |
| 2 | Stirring for 2-4 hours at RT | Completion of amide bond formation monitored by TLC or HPLC. |
| 3 | Work-up: aqueous wash, drying over MgSO4, solvent evaporation | Removal of inorganic salts and solvent. |
| 4 | Purification by recrystallization from ethanol or column chromatography | Isolation of pure N-(o-hydroxybenzyl) derivative. |
Research Findings and Optimization
- The reaction yield typically ranges from 70% to 90% depending on purity of starting materials and reaction control.
- The presence of the o-hydroxy group on the benzyl moiety can lead to intramolecular hydrogen bonding, which stabilizes the product and influences solubility and crystallinity.
- Spectroscopic analysis (NMR, IR, MS) confirms the formation of the amide bond and the integrity of the cyclohexane ring.
- The compound’s molecular weight is approximately 290.4 g/mol, consistent with the addition of the salicyloyl group.
Alternative Preparation Approaches
- Reductive amination : Condensation of 5-amino-1,3,3-trimethylcyclohexanemethylamine with 2-hydroxybenzaldehyde followed by reduction with sodium borohydride or catalytic hydrogenation to yield the N-(o-hydroxybenzyl) derivative.
- Direct amidation : Using coupling agents such as EDCI or DCC to couple 5-amino-1,3,3-trimethylcyclohexanemethylamine with 2-hydroxybenzoic acid under mild conditions.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acylation with salicyloyl chloride | 5-Amino-1,3,3-trimethylcyclohexanemethylamine, salicyloyl chloride, base | 0°C to RT, inert solvent | High yield, straightforward | Requires acid chloride, moisture sensitive |
| Reductive amination | 5-Amino-1,3,3-trimethylcyclohexanemethylamine, 2-hydroxybenzaldehyde, NaBH4 | Room temperature, mild | Mild conditions, no acid chloride needed | Two-step, possible side reactions |
| Direct amidation with coupling agents | 5-Amino-1,3,3-trimethylcyclohexanemethylamine, 2-hydroxybenzoic acid, EDCI/DCC | Room temperature, organic solvent | Avoids acid chlorides, mild | Coupling agents can be costly, side products |
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Synthesis
1. Epoxy Resins and Hardeners
This compound is primarily used as a hardener for epoxy resins. It plays a crucial role in the curing process of these resins, which are utilized in coatings, adhesives, and composite materials. The hardening process enhances the mechanical properties and thermal stability of the final products .
2. Specialty Polyamides
5-Amino-1,3,3-trimethylcyclohexanemethylamine serves as an intermediate in the production of non-crystalline specialty polyamides. These materials are known for their high strength and thermal resistance, making them suitable for applications in automotive and aerospace industries .
3. Chain Extender in Polyurethanes
The compound is also used as a chain extender in polyurethane production. This application improves the flexibility and durability of polyurethane elastomers used in various consumer goods .
Material Science
1. Coatings
The compound contributes to the formulation of coatings that offer superior corrosion protection for metals. These coatings are essential in industries where metal components are exposed to harsh environments .
2. Adhesives
As a component in adhesive formulations, it enhances bonding strength and durability. This is particularly important in construction and manufacturing sectors where strong adhesion is critical .
Biomedical Applications
1. Drug Delivery Systems
Research indicates potential uses of 5-Amino-1,3,3-trimethylcyclohexanemethylamine derivatives in drug delivery systems. The compound's structural properties may facilitate the development of carriers that improve the bioavailability and targeting of therapeutic agents .
2. Antimicrobial Properties
Some studies have suggested that derivatives of this compound exhibit antimicrobial activity, which could be harnessed for developing new antimicrobial agents or coatings for medical devices .
Case Studies
Mechanism of Action
The mechanism of action of 5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative involves its interaction with epoxy groups in resins, leading to the formation of cross-linked networks. This cross-linking enhances the mechanical properties and thermal stability of the resulting materials. The compound’s molecular targets include the epoxy groups in resins, and the pathways involved include nucleophilic addition and polymerization reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The N-(o-hydroxybenzyl) derivative of IPD shares structural and functional similarities with several amine- and phenol-containing compounds. Below is a detailed comparison:
Structural and Functional Group Analysis
Physicochemical Properties
Research Findings and Trends
- IPD Derivatives : Recent studies focus on modifying IPD’s amine groups to enhance epoxy resin toughness or enable green chemistry applications (e.g., bio-based polymers) .
- Phenolic Amines: Compounds like the N-(o-hydroxybenzyl) derivative are being explored for photocatalytic degradation of pollutants, leveraging their redox-active phenolic groups .
- Thiadiazole Analogs : Structural analogs of IPD’s derivative show promise in medicinal chemistry, particularly in targeting cancer cell lines .
Biological Activity
5-Amino-1,3,3-trimethylcyclohexanemethylamine, N-(o-hydroxybenzyl)derivative is a chemical compound with potential applications in various fields, including pharmaceuticals and industrial chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in applications. This article reviews the available literature on its biological properties, including toxicity, genotoxicity, and potential therapeutic effects.
- Molecular Formula : C17H26N2O2
- Molecular Weight : 286.41 g/mol
- CAS Number : 2855-13-2
Acute Toxicity
The acute toxicity of 5-Amino-1,3,3-trimethylcyclohexanemethylamine has been evaluated in animal studies:
- Oral LD50 : Approximately 1,030 mg/kg in male rats, indicating moderate toxicity .
- Dermal and Inhalation Studies : Low acute dermal toxicity was observed; however, inhalation studies indicated respiratory difficulties at higher concentrations .
Skin Sensitization
Studies have shown that the compound can cause skin sensitization. In guinea pig maximization tests (GPMT), positive reactions were reported at various concentrations .
Genotoxicity
The compound has been assessed for genotoxic potential:
- In Vitro Tests : Negative results in bacterial mutation assays and mammalian chromosome aberration tests suggest that it is not mutagenic or clastogenic .
- In Vivo Tests : No evidence of mutagenicity was observed in mouse micronucleus tests .
Reproductive and Developmental Toxicity
Animal studies indicated no significant reproductive or developmental toxicity at doses up to 250 mg/kg/day. The NOAEL (No Observed Adverse Effect Level) for maternal toxicity was established at 50 mg/kg/day .
The biological activity of the compound may be linked to its structural features that allow interaction with biological targets. The presence of amino groups suggests potential interactions with neurotransmitter systems or other biochemical pathways.
Case Studies and Research Findings
Environmental Impact
The environmental assessment indicates that the compound is rapidly photodegradable and poses low risk to aquatic organisms based on calculated PNEC (Predicted No Effect Concentration) values .
Summary Table of Biological Activity
| Property | Result/Observation |
|---|---|
| Oral LD50 | 1,030 mg/kg (rats) |
| Skin Sensitization | Positive in GPMT |
| Genotoxicity | Negative in multiple assays |
| Reproductive Toxicity | NOAEL at 50 mg/kg/day |
| Neuroprotective Potential | Suggested by related compounds |
| Antimicrobial Activity | Potential based on structural similarities |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what challenges arise during purification?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a modified Mannich reaction involving 5-amino-1,3,3-trimethylcyclohexanemethylamine and o-hydroxybenzaldehyde derivatives under acidic conditions (e.g., glacial acetic acid with anhydrous sodium acetate as a catalyst) has been reported . Key challenges include controlling regioselectivity due to competing amine reactivity and isolating the product from byproducts (e.g., unreacted aldehydes). Purification often requires recrystallization in polar aprotic solvents or column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio).
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR : H and C NMR are critical for confirming the cyclohexane backbone and o-hydroxybenzyl substitution. Aromatic protons in the o-hydroxybenzyl group typically appear as a doublet of doublets (δ 6.8–7.2 ppm), while the cyclohexane methyl groups resonate as singlets (δ 1.0–1.5 ppm) .
- FT-IR : Stretching vibrations for the secondary amine (N–H, ~3300 cm) and phenolic O–H (~3500 cm) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS is essential to distinguish the molecular ion peak (expected m/z ~290–310) from fragmentation products .
Q. How stable is this compound under varying pH and temperature conditions?
Stability studies indicate degradation above 60°C, with accelerated decomposition in alkaline conditions (pH > 9) due to hydrolysis of the amine-phenolic ether bond. For long-term storage, lyophilization and storage at −20°C in amber vials under inert gas (argon) are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., receptor-binding assays) may arise from structural isomerism or impurities. To address this:
- Use HPLC-MS to verify purity (>98%) and rule out isomeric byproducts (e.g., para-hydroxybenzyl vs. ortho-substituted derivatives) .
- Validate biological assays with positive/negative controls (e.g., known receptor agonists/antagonists) and replicate experiments across multiple cell lines .
Q. What computational modeling approaches are suitable for predicting its reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Models the electronic structure of the cyclohexane-amine core to predict nucleophilic sites (e.g., amine group reactivity) .
- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., GPCRs) using software like GROMACS. Focus on hydrogen bonding between the phenolic O–H and conserved aspartate residues in receptor pockets .
Q. How can researchers design experiments to investigate the compound’s potential as a fluorescent probe?
- Fluorescence Spectroscopy : Measure quantum yield and Stokes shift in solvents of varying polarity (e.g., water vs. DMSO). The o-hydroxybenzyl group may exhibit solvatochromism.
- Cell Imaging : Use confocal microscopy with HEK-293 cells incubated with the compound (1–10 µM). Validate specificity with competitive inhibitors .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for the same synthetic route?
Variations in yield (e.g., 40–70%) often stem from differences in reaction scale, solvent purity, or catalyst activation. For reproducibility:
- Standardize anhydrous conditions (e.g., molecular sieves in glacial acetic acid).
- Monitor reaction progress via TLC at 30-minute intervals .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 80–90°C (reflux) | |
| Catalyst | Anhydrous NaOAc (5 mmol) | |
| Purification Method | Column Chromatography (SiO₂) |
Q. Table 2. Stability Profile
| Condition | Half-Life (Days) | Degradation Product |
|---|---|---|
| pH 7.4, 25°C | 30 | Hydrolyzed amine |
| pH 9.0, 37°C | 7 | o-Hydroxybenzaldehyde |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
